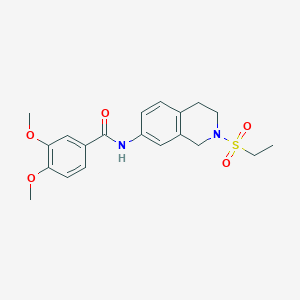

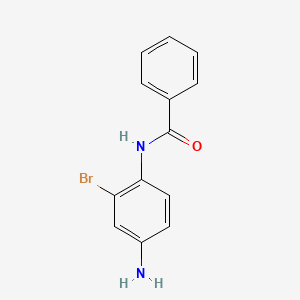

![molecular formula C11H12F3NO2 B3015663 methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate CAS No. 1228550-48-8](/img/structure/B3015663.png)

methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Stereoselective Synthesis

Methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate is crucial for the stereoselective synthesis of pharmaceutical compounds. An efficient stereoselective synthesis method was developed for a related compound, methyl (S)-3-amino-3-(3-pyridyl)propanoate, which is a key starting material for RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor. This process involves hydrogenation and chiral auxiliary removal under mild conditions, indicating the potential for similar methodologies in synthesizing derivatives of methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate (Zhong et al., 1999).

Chemical Synthesis Applications

The chemical synthesis applications of methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate extend to the creation of various acyclic and heterocyclic compounds. For example, reactions with different nucleophiles have produced a range of trifluoromethyl-containing heterocyclic derivatives, showcasing its versatility in organic synthesis (Sokolov & Aksinenko, 2010).

Asymmetric Biocatalysis

Methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate's derivatives have been explored in asymmetric biocatalysis. A study used β-amino acids, which are important in drug research, showing the compound's role as an intermediate in the synthesis of pharmaceuticals. This research highlighted the biocatalytic production of enantiopure compounds, crucial for the pharmaceutical industry (Li et al., 2013).

Advanced Pharmaceutical Intermediates

The compound also serves as an intermediate in the asymmetric synthesis of (S)-esmolol, demonstrating its importance in creating cardiovascular drugs. The key intermediate obtained through hydrolytic kinetic resolution highlights the compound's utility in producing enantiomerically pure pharmaceuticals (Narsaiah & Kumar, 2011).

作用機序

Target of Action

Compounds with similar structures, such as ®-fluoxetine, have been found to interact with transporters in organisms

Mode of Action

It’s known that the trifluoromethyl group often serves as a bioisostere, replacing a chloride or a methyl group to adjust the steric and electronic properties of a lead compound . This can protect a reactive methyl group from metabolic oxidation .

Biochemical Pathways

Compounds with similar structures, such as 2-morpholin-4-ylethyl-2-{[3-(trifluoromethyl)phenyl]-amino}-nicotinate, have been found to inhibit 5-lipoxygenase and cyclooxygenase pathways .

Pharmacokinetics

It’s known that the trifluoromethyl group can significantly affect the pharmacokinetics of a compound .

Result of Action

The trifluoromethyl group is known to significantly affect the reactivity of the primary functional groups, which can impact the protein structure and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate. For instance, the trifluoromethyl group can enhance interactions at nonpolar interfaces, suggesting potential applications for these residues .

特性

IUPAC Name |

methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-17-10(16)6-9(15)7-4-2-3-5-8(7)11(12,13)14/h2-5,9H,6,15H2,1H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOJADAEHIWPGC-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC=CC=C1C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

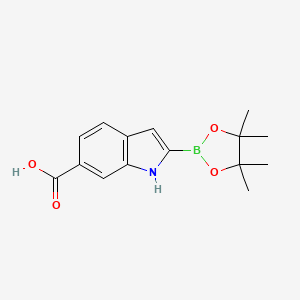

![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3015580.png)

![N-(3,4-dimethoxyphenyl)-2-{[7-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B3015581.png)

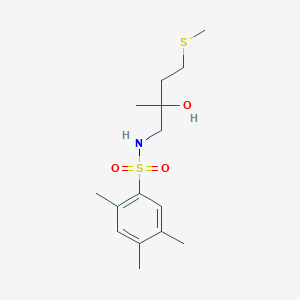

![7,7-Dimethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B3015587.png)

![1-ethyl-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3015588.png)

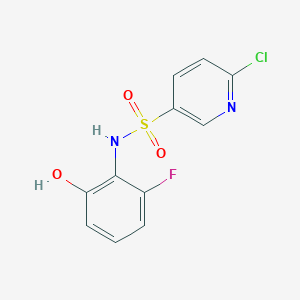

![3-chloro-2-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B3015592.png)

![2,7-bis(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015594.png)

![4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether](/img/structure/B3015598.png)

![Oxan-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3015600.png)